molecular formula C17H21ClN4O2 B2706572 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034252-09-8

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2706572
CAS No.: 2034252-09-8
M. Wt: 348.83
InChI Key: NCQZZZKVCHATDF-UHFFFAOYSA-N
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Description

This compound is an interesting chemical entity featuring a combination of various organic fragments. The structural complexity and the combination of different functional groups make it a focal point of study in the realms of organic chemistry and pharmacology. Its structure includes a chloropyridinyl moiety linked through an ether linkage to a piperidinyl ring, which in turn is connected to a pyrazolylmethanone core. This multi-functional nature offers unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic route. One common approach might involve:

  • Nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a hydroxy-piperidine compound under basic conditions to form the 3-chloropyridin-4-yloxypiperidine intermediate.

  • This intermediate is then subjected to further reaction with a pyrazole derivative, such as 1,3,5-trimethyl-1H-pyrazol-4-ylmethanone, possibly in the presence of a coupling agent like EDC or DCC in an appropriate solvent such as dichloromethane or DMF.

Industrial Production Methods: Industrial synthesis might involve optimization of the aforementioned steps for larger scale production. Parameters such as temperature control, solvent choice, and purification techniques are fine-tuned to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can undergo various organic reactions:

  • Oxidation: It might undergo oxidation reactions at the piperidine nitrogen or at the methylene bridge connecting the piperidine and pyrazole rings.

  • Substitution: The chloropyridinyl group can participate in further nucleophilic substitution reactions.

  • Hydrolysis: The methanone group can be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation might involve reagents like hydrogen peroxide or potassium permanganate.

  • Substitution reactions could use nucleophiles like amines or alkoxides.

  • Hydrolysis may require acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products Formed: Depending on the reaction, major products could include oxidized derivatives, substituted pyridines, or hydrolyzed pyrazole products.

Scientific Research Applications

The versatility of "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" allows for a myriad of scientific applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

  • Biology: Studied for potential interactions with biological macromolecules due to its unique structure.

  • Medicine: Investigated for pharmacological activities, possibly acting as enzyme inhibitors or receptor antagonists.

  • Industry: Utilized in developing new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways would depend on the biological context it’s investigated in, but it could involve mechanisms like competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Compared to other similar compounds, "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" stands out due to its structural uniqueness and functional versatility. Some similar compounds could include:

  • Compounds with piperidine and pyrazole cores but different substituents on the pyridine ring.

  • Molecules with similar ether linkages between aromatic rings and piperidine.

In sum, this compound is a fascinating entity with significant potential for further scientific exploration and practical applications. What do you think—shall we explore more about its specific uses in medicine or how it behaves in different chemical environments?

Biological Activity

The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

This compound features a complex structure with several key components:

  • Chloropyridinyl moiety : Known for enhancing biological activity.
  • Piperidinyl group : Contributes to the compound's stability and bioavailability.
  • Pyrazolyl ring : Associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Receptor binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.
  • Enzyme inhibition : It can inhibit enzymes involved in critical biological processes, contributing to its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance:

  • A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against human breast cancer cell lines (MCF7). Notably, compounds exhibited IC50 values indicating significant cytotoxicity and induced apoptotic cell death through cell cycle arrest at the EGFR phase .

Neuropharmacological Effects

The structural features of this compound suggest potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

In Silico Studies

In silico modeling and molecular dynamics simulations have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies indicate that the chloropyridine and pyrazole groups enhance binding specificity and potency .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some notable derivatives:

Compound NameDescription
1-(4-(3-Chloropyridin-yloxy)piperidinyl)-2-(1H-indol-3-yl)ethanonePotential cancer treatment properties.
(4-(3-Chloropyridin-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneFeatures similar structural components but varies in substituents.
Ethyl 4-(4-(3-chloropyridin-yloxy)piperidin-1-y)-4-oxobutanoateAnother derivative with distinct chemical properties.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-16(12(2)21(3)20-11)17(23)22-8-5-13(6-9-22)24-15-4-7-19-10-14(15)18/h4,7,10,13H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZZZKVCHATDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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